molecular formula C18H27NO4S B7840363 Boc-D-Pen(pMeBzl)-OHdcha

Boc-D-Pen(pMeBzl)-OHdcha

Cat. No.: B7840363
M. Wt: 353.5 g/mol
InChI Key: SIBYHJVDFRKDDV-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Pen(pMeBzl)-OHdcha typically involves the protection of the amino group of D-Penicillamine with a tert-butoxycarbonyl (Boc) group. The thiol group is then protected with a 4-methylbenzyl group. The final product is obtained by crystallization with dicyclohexylamine (dcha) to form the salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Boc-D-Pen(pMeBzl)-OHdcha undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-D-Pen(pMeBzl)-OHdcha has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-D-Pen(pMeBzl)-OHdcha involves its ability to form stable disulfide bonds, which can influence protein structure and function. The compound targets thiol groups in proteins, leading to the formation of disulfide bonds that can stabilize or destabilize protein structures depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-D-Pen(pMeBzl)-OHdcha is unique due to its specific protecting groups and the formation of a dicyclohexylamine salt, which can influence its solubility and reactivity in various chemical reactions .

Properties

IUPAC Name

(2S)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4S/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBYHJVDFRKDDV-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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